molecular formula C7H28N3O12P3 B13708403 N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate)

N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate)

Cat. No.: B13708403
M. Wt: 439.23 g/mol
InChI Key: ZYCAJSUBDPNHQL-UHFFFAOYSA-N
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Description

Spermidine phosphate is a polyamine compound that plays a crucial role in cellular metabolism and function. It is found in ribosomes and living tissues, where it is involved in various metabolic processes. Spermidine phosphate is known for its ability to stabilize nucleic acids and cell membranes, and it is a precursor to other polyamines such as spermine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spermidine phosphate can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method involves the co-expression of enzymes such as homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The process includes the reductive amination of putrescine and L-homoserine to produce carboxyspermidine, which is then converted to spermidine .

Industrial Production Methods

In industrial settings, spermidine phosphate is produced using whole-cell catalytic systems. These systems are optimized for temperature, pH, and enzyme expression levels to achieve high catalytic efficiency. The process involves the use of NADPH self-sufficient cycles to ensure efficient cofactor regeneration .

Chemical Reactions Analysis

Types of Reactions

Spermidine phosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving spermidine phosphate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions involving spermidine phosphate include other polyamines such as spermine and thermospermine. These products play significant roles in cellular functions and metabolic processes .

Scientific Research Applications

Spermidine phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Spermidine phosphate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Spermidine phosphate is compared with other polyamines such as:

Spermidine phosphate is unique due to its specific role in promoting autophagy and its potential therapeutic applications in age-related diseases and inflammation .

Properties

Molecular Formula

C7H28N3O12P3

Molecular Weight

439.23 g/mol

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C7H19N3.3H3O4P/c8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h10H,1-9H2;3*(H3,1,2,3,4)

InChI Key

ZYCAJSUBDPNHQL-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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